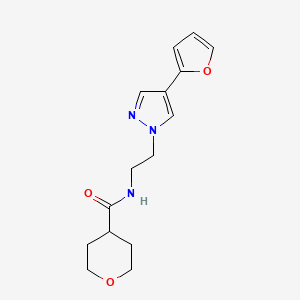
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C15H19N3O3 and its molecular weight is 289.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide , a derivative featuring both furan and pyrazole moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of Pyrazole Ring : The pyrazole ring can be synthesized through the condensation of hydrazine with appropriate carbonyl compounds.
- Introduction of Furan Ring : The furan moiety is introduced via cyclization reactions involving suitable precursors.
- Tetrahydropyran Formation : This involves the reaction of a suitable alcohol with a carboxylic acid derivative to form the tetrahydropyran structure.
- Final Coupling : The final step involves the coupling of the pyrazole and tetrahydropyran components to yield the target compound.
Reaction Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | Hydrazine, Carbonyl Compound |
| 2 | Cyclization | Furan Precursor |
| 3 | Esterification | Alcohol, Acid Derivative |
| 4 | Coupling | Pyrazole, Tetrahydropyran |
Antimicrobial Activity
Research indicates that compounds containing furan and pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate broad-spectrum antimicrobial activity with minimal inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains .
Antioxidant Properties
The antioxidant activity of such compounds has also been explored. Compounds related to this compound have shown DPPH scavenging percentages between 84.16% and 90.52%, indicating strong potential as antioxidant agents .
Anti-inflammatory Effects
In vitro studies have demonstrated substantial anti-inflammatory effects for similar compounds, with human red blood cell (HRBC) membrane stabilization percentages ranging from 86.70% to 99.25%. This suggests that these compounds may help mitigate inflammation-related conditions .
DNA Gyrase Inhibition
One of the notable mechanisms of action for related compounds is the inhibition of DNA gyrase B, an essential enzyme for bacterial DNA replication. For example, a closely related compound exhibited an IC50 value of 9.80 µM against E. coli DNA gyrase B, comparable to standard antibiotics like ciprofloxacin .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Furan and Pyrazole Contribution : The presence of both furan and pyrazole rings is essential for enhancing antimicrobial activity.
- Substituent Effects : Variations in substituents on the pyrazole ring can significantly affect potency; electron-withdrawing groups tend to enhance activity.
- Hydrophobic Interactions : Molecular dynamics simulations suggest that hydrophobic contacts play a crucial role in binding affinity to target proteins.
Table: Summary of Biological Activities
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that a series of benzofuran–pyrazole-based compounds exhibited promising antimicrobial properties against resistant bacterial strains.
- Antioxidant Mechanisms : Research into antioxidant mechanisms revealed that these compounds could reduce oxidative stress in cellular models, suggesting potential applications in age-related diseases.
- Clinical Implications : Ongoing clinical trials are investigating the efficacy of these compounds in treating infections caused by drug-resistant bacteria.
Propriétés
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c19-15(12-3-8-20-9-4-12)16-5-6-18-11-13(10-17-18)14-2-1-7-21-14/h1-2,7,10-12H,3-6,8-9H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFGYHUDXUAUHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














